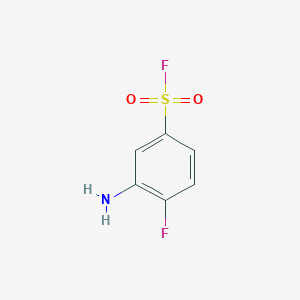

3-Amino-4-fluorobenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A one-pot synthesis method has been developed for the transformation of sulfonates or sulfonic acids to sulfonyl fluorides . This process is efficient and uses readily available and easy-to-operate reagents .Chemical Reactions Analysis

Sulfonyl fluorides are valuable motifs in organic synthesis, chemical biology, medicine, and materials science . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

3-Amino-4-fluorobenzene-1-sulfonyl fluoride plays a crucial role in the synthesis of arylsulfonic polymers. It facilitates the creation of polymers and copolymers with sulfonic acid groups, reacting with various monomers like acrylic or methacrylic acid chloride or vinyl isocyanate to yield substituted acrylamides or vinylureas. These compounds can be further polymerized or copolymerized with other vinyl monomers. Another approach involves reacting aminobenzenesulfonyl fluorides with polymers containing reactive groups, such as polyacrylic anhydride and copolymers of maleic anhydride. This results in fluorosulfonyl-substituted polymers and copolymers that can be easily hydrolyzed in slightly alkaline mediums (Hart & Timmerman, 1960).

Inhibitors for Mycobacterium tuberculosis

Sulfonyl fluorides, such as 3-Amino-4-fluorobenzene-1-sulfonyl fluoride, have been investigated as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, synthesized from compounds like cyanuric fluoride, have shown efficient inhibition of these enzymes. This is significant because some of these enzymes are vital for the bacterium's lifecycle, suggesting that β-CA inhibitors could lead to new antimycobacterial agents with mechanisms different from existing drugs (Ceruso et al., 2014).

Synthesis of Aliphatic Sulfonyl Fluorides

Recent research has focused on the synthesis of aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology. A new method has been developed for the synthesis of these compounds via visible-light-mediated decarboxylative fluorosulfonylethylation. This method is suitable for various alkyl carboxylic acids and can be used for modifying natural products like amino acids, peptides, and drugs. It enables the creation of a diverse range of sulfonyl fluoride compound libraries (Xu et al., 2019).

Zukünftige Richtungen

The future directions of research on sulfonyl fluorides include the development of new methods for the synthesis of various sulfonyl fluoride compounds, especially those with highly-valued functionalities . There is also potential for greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Eigenschaften

IUPAC Name |

3-amino-4-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMOFHUXNGSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-fluorobenzene-1-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)

![3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2465216.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B2465217.png)

![1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2465219.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2465221.png)

![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)

![4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2465231.png)